molecular formula C16H20ClN3O4 B2574476 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2034232-58-9

1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No.: B2574476
CAS No.: 2034232-58-9
M. Wt: 353.8
InChI Key: DWDALNXYMMNLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorobenzyl group, a urea linkage, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can be synthesized through a multi-step process:

    Step 1: Synthesis of 4-chlorobenzylamine from 4-chlorobenzyl chloride and ammonia.

    Step 2: Reaction of 4-chlorobenzylamine with ethylene carbonate to form 2-(2-hydroxyethyl)-4-chlorobenzylamine.

    Step 3: Conversion of 2-(2-hydroxyethyl)-4-chlorobenzylamine to 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine using 2,5-dioxopyrrolidin-1-yl ethyl carbonate.

    Step 4: Final coupling of 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine with isocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The chlorobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.

    Reduction: 4-chlorobenzylamine.

    Substitution: 4-aminobenzyl derivatives, 4-thiobenzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in studying enzyme interactions due to its urea linkage.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiourea: Similar structure but with a thiourea linkage, which may alter its reactivity and binding properties.

    1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate: Contains a carbamate group instead of a urea, affecting its stability and interaction with biological targets.

Uniqueness: 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage is particularly significant for interactions with enzymes, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4/c17-13-3-1-12(2-4-13)11-19-16(23)18-7-9-24-10-8-20-14(21)5-6-15(20)22/h1-4H,5-11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDALNXYMMNLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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